

# Spectroscopic Profile of N-Methyldioctylamine: A Technical Guide

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **N-Methyldioctylamine**, a tertiary amine with applications in various fields of chemical research and development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for the acquisition of such spectra.

**Chemical Information** 

Property	Value
Chemical Name	N-Methyldioctylamine
Synonyms	N,N-Dioctylmethylamine, Di(octyl)methylamine, Di-n-octylmethylamine
CAS Number	4455-26-9
Molecular Formula	C <sub>17</sub> H <sub>37</sub> N
Molecular Weight	255.49 g/mol
Appearance	Colorless to pale yellow liquid

# **Spectroscopic Data**



The following sections provide a summary of the key spectroscopic data for **N-Methyldioctylamine**, presented in tabular format for clarity and ease of comparison.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Solvent: Chloroform-d (CDCl<sub>3</sub>)

#### <sup>1</sup>H NMR Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.20	t	4H	-N-CH2-CH2-
~2.15	S	3H	-N-CH₃
~1.45	m	4H	-N-CH2-CH2-
~1.27	m	20H	-(CH2)5-CH3
~0.88	t	6H	-CH₂-CH₃

#### <sup>13</sup>C NMR Data

Chemical Shift (δ) ppm	Assignment
~57.0	-N-CH <sub>2</sub> -
~42.0	-N-CH₃
~32.0	-CH <sub>2</sub> -CH <sub>3</sub>
~29.5	-(CH <sub>2</sub> ) <sub>x</sub> -
~29.3	-(CH <sub>2</sub> ) <sub>x</sub> -
~27.0	-N-CH <sub>2</sub> -CH <sub>2</sub> -
~22.7	-CH <sub>2</sub> -CH <sub>3</sub>
~14.1	-СН₃



## Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2955	Strong	C-H stretch (asymmetric)
~2923	Strong	C-H stretch (asymmetric)
~2853	Strong	C-H stretch (symmetric)
~2780	Medium	C-H stretch (N-CH₃)
~1465	Medium	C-H bend (methylene)
~1377	Weak	C-H bend (methyl)
~1170 - 1000	Medium	C-N stretch

Note: As a tertiary amine, **N-Methyldioctylamine** does not exhibit N-H stretching vibrations typically seen in the 3300-3500 cm<sup>-1</sup> region for primary and secondary amines.[1]

## Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
255	Moderate	[M]+ (Molecular Ion)
156	High	[M - C <sub>7</sub> H <sub>15</sub> ] <sup>+</sup> (Alpha-cleavage, loss of a heptyl radical)
44	Base Peak	[CH <sub>2</sub> =N(CH <sub>3</sub> )] <sup>+</sup> (Fragment from further cleavage)

# **Experimental Protocols**

The following are generalized experimental protocols for the spectroscopic techniques used to characterize **N-Methyldioctylamine**. These protocols are intended to provide a framework for



reproducing similar spectroscopic measurements.

# NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation:
  - Weigh approximately 5-20 mg of N-Methyldioctylamine into a clean, dry vial.[1]
  - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  - Agitate the vial until the sample is fully dissolved.
  - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Instrument Parameters (General):
  - Spectrometer: A 300-500 MHz NMR spectrometer.
  - Temperature: 298 K (25 °C).
  - ¹H NMR:
    - Pulse Program: Standard single-pulse sequence.
    - Number of Scans: 16-64 (signal averaging to improve signal-to-noise).
    - Relaxation Delay: 1-5 seconds.
    - Spectral Width: ~16 ppm.
  - 13C NMR:
    - Pulse Program: Proton-decoupled single-pulse sequence.
    - Number of Scans: 1024-4096 (due to the low natural abundance of <sup>13</sup>C).
    - Relaxation Delay: 2-10 seconds.



- Spectral Width: ~240 ppm.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum.
  - Identify peak multiplicities and coupling constants where applicable.

## Infrared (IR) Spectroscopy

- Sample Preparation (ATR):
  - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.[2][3]
  - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[4]
  - Place a small drop of neat N-Methyldioctylamine directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[3]
- Instrument Parameters (General):
  - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
  - Spectral Range: 4000-400 cm<sup>-1</sup>.[2]
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
     [2]



- Data Processing:
  - The instrument software automatically subtracts the background spectrum from the sample spectrum.
  - Identify the wavenumbers of the major absorption bands.
  - Correlate the observed bands to specific functional group vibrations.

## **Mass Spectrometry (MS)**

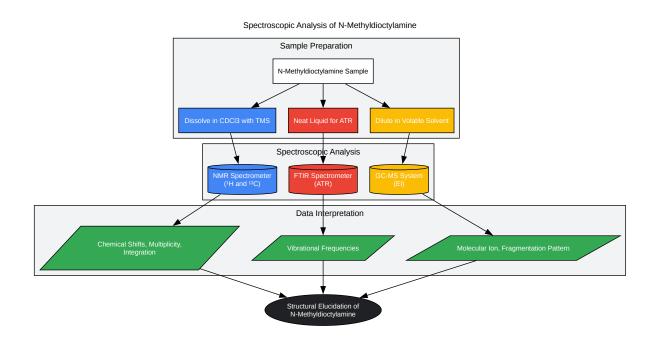
- Sample Introduction (GC-MS):
  - N-Methyldioctylamine, being a volatile liquid, is well-suited for analysis by Gas
     Chromatography-Mass Spectrometry (GC-MS).[5]
  - Prepare a dilute solution of N-Methyldioctylamine in a volatile organic solvent (e.g., dichloromethane or hexane).
  - Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.
  - The GC will separate the sample from the solvent and introduce it into the mass spectrometer.
- Instrument Parameters (General):
  - Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.[5]
  - Ionization Energy: 70 eV (standard for EI to generate reproducible fragmentation patterns).[6]
  - Mass Range: Scan from m/z 40 to 300.
  - Source Temperature: ~230 °C.
  - Quadrupole Temperature: ~150 °C.
- Data Processing:



- Identify the molecular ion peak ([M]+), which corresponds to the molecular weight of the compound.
- Analyze the fragmentation pattern to identify characteristic fragment ions.
- Compare the obtained mass spectrum with library spectra for confirmation.

# **Experimental Workflow**

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **N-Methyldioctylamine**.





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Caption: Workflow for the spectroscopic analysis of **N-Methyldioctylamine**.

# **Safety Information**

**N-Methyldioctylamine** is classified as an irritant.[7][8] It can cause skin and serious eye irritation.[7][8] May also cause respiratory irritation.[7] It is very toxic to aquatic life.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area or a fume hood.[7] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[7]

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